D-Ribose-2-13C
CAS No.: 83379-40-2
Cat. No.: VC21119492
Molecular Formula: C5H10O5
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83379-40-2 |
---|---|
Molecular Formula | C5H10O5 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | (3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol |
Standard InChI | InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1 |
Standard InChI Key | HMFHBZSHGGEWLO-VTUWIFRDSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O |
SMILES | C(C1C(C(C(O1)O)O)O)O |
Canonical SMILES | C(C1C(C(C(O1)O)O)O)O |
Introduction
Chemical Properties and Structure
Molecular Composition and Identity
D-Ribose-2-13C is a specifically labeled variant of ribose, featuring a carbon-13 isotope at the second position of the ribose sugar. The compound has precise chemical and physical properties that make it valuable for research applications.
Property | Value |
---|---|
Empirical Formula | 13CC4H10O5 |
CAS Number | 83379-40-2 |
Molecular Weight | 151.12 |
Isotopic Purity | 99 atom % 13C |
MDL Number | MFCD00064326 |
SMILES String | OC[C@H]1OC(O)13C@H[C@@H]1O |
InChI Key | HMFHBZSHGGEWLO-VTUWIFRDSA-N |
The molecular structure features a pentose sugar with a 13C isotope specifically at the C-2 position, creating a mass shift of M+1 compared to natural ribose .
Physical Properties
The physical characteristics of D-Ribose-2-13C are important considerations for researchers utilizing this compound in laboratory settings.
Physical Property | Description |
---|---|
Form | Solid |
Optical Activity | [α]20/D -20, c = 4 in H2O |
Melting Point | 88-92°C (decomposition) |
Storage Class | Combustible Solid |
Appearance | White to off-white powder |
These physical properties inform proper handling, storage, and application of the compound in experimental protocols .
Synthesis and Production Methods
Chemienzymic Synthesis Approaches
The production of 13C-labeled D-ribose variants involves specialized synthetic pathways. According to available literature, chemienzymic methods have been developed to introduce one or more 13C labels into D-ribose. These approaches are particularly valuable since D-ribose serves as a precursor to both ribo- and 2'-deoxyribonucleosides .
Research indicates that through a combination of five convenient reactions, applied in specific sequences, scientists can access 26 of the 32 possible 13C-labeled isotopomers of D-ribose in acceptable yields. This versatility in synthesis pathways enables researchers to select the specific labeling pattern required for their investigations .
Isotopic Labeling Considerations
When synthesizing D-Ribose-2-13C, researchers must consider the isotopic purity of the final product. Commercial preparations typically achieve 99 atom % 13C purity at the C-2 position, ensuring reliable results in subsequent analytical applications .
Research Applications
Nuclear Magnetic Resonance Studies
The primary application of D-Ribose-2-13C lies in heteronuclear multidimensional NMR methods. This technique allows researchers to assess:
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Structural characteristics of oligonucleotides
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Conformational properties of nucleic acids
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Dynamic behaviors of RNA and DNA components
The strategic positioning of the 13C isotope at the C-2 position provides specific spectroscopic advantages for tracking the ribose moiety in complex biomolecules .
Comparison with Related Compounds
D-Ribose-2-13C versus Uniformly Labeled Variants
D-Ribose-2-13C differs significantly from uniformly labeled variants such as D-Ribose-U-13C5, which contains 13C isotopes at all five carbon positions. This selective labeling at only the C-2 position offers distinct advantages for specific applications.
Characteristic | D-Ribose-2-13C | D-Ribose-U-13C5 |
---|---|---|
Labeled Positions | C-2 only | All five carbons |
Molecular Weight | 151.12 | 155.09 |
Typical Applications | Site-specific tracking, Focused NMR studies | Metabolomic profiling, Complete molecule tracking |
Approximate Cost | Variable | $87 per 0.1mg |
The choice between specifically labeled and uniformly labeled variants depends on the research objectives and analytical techniques employed .
Comparison with 2-Deoxy-D-Ribose
While structurally related, 2-Deoxy-D-ribose differs from D-Ribose-2-13C in that it lacks the hydroxyl group at the C-2 position rather than containing an isotopic substitution. This structural difference results in significantly different biochemical properties and applications.
2-Deoxy-D-ribose, a component of DNA, has been studied for various biological activities, including potential angiogenic properties, while D-Ribose-2-13C is primarily valued as an analytical and research tool for structural studies .
Quality Parameter | Significance |
---|---|
Isotopic Purity | Ensures accurate spectroscopic results |
Chemical Purity | Prevents interference from contaminants |
Optical Activity | Confirms correct stereochemistry |
Certificate of Analysis | Documents batch-specific quality metrics |
Researchers should review certificates of analysis to confirm that the specific lot meets the required specifications for their intended application .
Storage Parameter | Recommendation |
---|---|
Temperature | Room temperature, away from direct light |
Humidity | Low humidity environment |
Container | Airtight container to prevent moisture absorption |
Long-term Storage | Consider desiccator or refrigeration in sealed containers |
These general recommendations help preserve the integrity and isotopic purity of the compound .
Future Research Directions
Emerging Applications
While current applications focus primarily on structural biology and NMR spectroscopy, there is potential for expanded use of D-Ribose-2-13C in:
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Advanced metabolomics studies
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Drug development research
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Cellular energy metabolism investigations
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RNA modification and processing research
The site-specific labeling at the C-2 position provides unique opportunities for tracking this position through biochemical transformations .
Methodological Advances
Further refinement of chemienzymic synthesis methods may lead to improved yields and reduced costs for D-Ribose-2-13C production. Additionally, the development of complementary isotopically labeled compounds could enhance the utility of these research tools in complex biological systems .
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